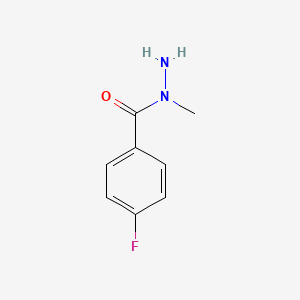

4-Fluoro-N-methylbenzohydrazide

Description

Contextualizing Benzohydrazides and their Derivatives in Medicinal Chemistry and Organic Synthesis

Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2). This structural motif serves as a versatile building block in both medicinal chemistry and organic synthesis. thepharmajournal.com In the realm of medicinal chemistry, benzohydrazide (B10538) derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. thepharmajournal.comderpharmachemica.comderpharmachemica.comnih.gov Their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions makes them attractive candidates for the design of new therapeutic agents. biointerfaceresearch.com

In organic synthesis, benzohydrazides are valuable intermediates. thepharmajournal.com They can be readily converted into a variety of other functional groups and heterocyclic systems. For instance, their reaction with aldehydes and ketones provides access to a wide array of hydrazones, which are themselves a class of compounds with significant biological and chemical interest. derpharmachemica.com The reactivity of the hydrazide moiety allows for its participation in various cyclization reactions, leading to the formation of diverse heterocyclic structures that are central to many pharmaceutical and agrochemical products. researchgate.net

Significance of Fluorine Substitution in Enhancing Bioactivity and Molecular Properties

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's biological activity and physicochemical properties. tandfonline.comnih.gov Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule. numberanalytics.com Its small size allows it to mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with biological targets. tandfonline.com

Furthermore, the carbon-fluorine bond is exceptionally strong, which can lead to increased metabolic stability of a drug candidate. nih.gov This enhanced stability can prolong the molecule's half-life in the body. Fluorine substitution can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.comresearchgate.net These combined effects often result in compounds with improved potency and a more desirable pharmacokinetic profile. numberanalytics.com

Role of N-Methylation in Benzohydrazide Scaffold Modifications and Impact on Biological Activity

N-methylation, the addition of a methyl group to a nitrogen atom, is another key modification in drug design. In the context of the benzohydrazide scaffold, N-methylation can have a profound impact on the molecule's biological activity. The introduction of a methyl group can alter the compound's steric profile, influencing its ability to bind to a specific biological target.

Moreover, N-methylation can affect the molecule's electronic properties and its ability to participate in hydrogen bonding. nih.gov This can modulate the compound's solubility, membrane permeability, and metabolic stability. The presence of an N-methyl group can sometimes block a site of metabolic attack, preventing the molecule from being rapidly broken down by enzymes in the body. The strategic placement of a methyl group on the nitrogen of the hydrazide moiety can therefore be a critical factor in fine-tuning the pharmacological properties of benzohydrazide derivatives. researchgate.net

Overview of Current Research Trends and Unexplored Avenues for Fluorinated N-Methylbenzohydrazides

Current research on fluorinated benzohydrazide derivatives is largely focused on the synthesis of new compounds and the evaluation of their potential as therapeutic agents, particularly as antimicrobial and anticancer agents. acs.orgglobalscientificjournal.com Scientists are exploring the effects of different substitution patterns on the benzene ring and the impact of various functional groups attached to the hydrazide moiety. The synthesis of hydrazones from fluorinated benzohydrazides is a particularly active area of investigation, given the wide range of biological activities associated with this class of compounds. globalscientificjournal.com

However, the specific area of fluorinated N-methylbenzohydrazides remains relatively underexplored. While the individual benefits of fluorination and N-methylation are well-documented, the synergistic effects of combining these two modifications on the benzohydrazide scaffold are not yet fully understood. There is a significant opportunity for further research to synthesize and characterize a broader range of fluorinated N-methylbenzohydrazides and to systematically evaluate their biological activities. Such studies could lead to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties, opening up new frontiers in medicinal chemistry.

Properties

IUPAC Name |

4-fluoro-N-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(10)8(12)6-2-4-7(9)5-3-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINJRPOTTYANET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663097 | |

| Record name | 4-Fluoro-N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94401-21-5 | |

| Record name | 4-Fluoro-N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzoic acid N-methylhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Fluoro-N-methylbenzohydrazide Core Structure

The foundational synthesis of the this compound core involves two critical steps: the formation of the hydrazide linkage and the introduction of the N-methyl group.

The primary method for constructing the benzohydrazide (B10538) backbone is through the condensation reaction of a 4-fluorobenzoic acid derivative with a hydrazine (B178648) source. Typically, this involves the reaction of an activated form of 4-fluorobenzoic acid, such as an ester (e.g., methyl 4-fluorobenzoate) or an acyl chloride (4-fluorobenzoyl chloride), with hydrazine hydrate (B1144303). mdpi.comglobalscientificjournal.com The reaction with methyl 4-fluorobenzoate (B1226621) and hydrazine hydrate, often carried out in an alcohol solvent under reflux, yields 4-fluorobenzohydrazide. globalscientificjournal.com

A more reactive approach involves using 4-fluorobenzoyl chloride, which can react with the hydrazine source at lower temperatures. mdpi.com The direct condensation of 4-fluorobenzhydrazide (B1293378) with other molecules, such as ketones, has also been demonstrated to create more complex hydrazone derivatives, highlighting the utility of the 4-fluorobenzohydrazide core as a key intermediate. researchgate.net

To synthesize the target molecule, this compound, directly, the most straightforward condensation strategy would involve the reaction of a 4-fluorobenzoic acid derivative with N-methylhydrazine. This approach introduces the required N-methyl group from the outset.

Introducing the methyl group onto the nitrogen atom of the hydrazide can be achieved through two main strategies. The most direct method, as mentioned, is the use of N-methylhydrazine as a reactant during the initial condensation step.

Alternatively, a post-synthesis methylation of an unsubstituted 4-fluorobenzohydrazide can be considered. This pathway is more complex due to the presence of two nucleophilic nitrogen atoms (-NH-NH2) in the hydrazide moiety, which can lead to a mixture of N-methylated and N,N'-dimethylated products. Selective mono-methylation would require careful control of reaction conditions and the choice of a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. While challenging, analogous N-alkylation reactions on related structures are well-documented in organic synthesis.

Advanced Synthetic Approaches and Process Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These modern techniques have been successfully applied to the synthesis of hydrazides and related compounds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For hydrazide synthesis, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and simplified work-up procedures. nih.govchemmethod.comjaptronline.com For instance, the synthesis of hydrazides from their corresponding acids and hydrazine hydrate under microwave irradiation can be completed in minutes, compared to several hours required for conventional refluxing. nih.govjaptronline.comneliti.com In some cases, these reactions can be performed under solvent-free conditions, further enhancing their efficiency and green credentials. nih.gov The synthesis of 2-hydroxybenzohydrazide, a related structure, was achieved in just 2-8 minutes using microwave irradiation at 160 watts. fip.org

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | 1.5 - 18 hours | 65% - 96% | Established, widely used equipment | nih.govchemmethod.com |

| Microwave-Assisted Synthesis | 3 - 12 minutes | 82% - 96% | Rapid reaction rates, high yields, energy efficient | nih.govjaptronline.com |

In line with the principles of green chemistry, several eco-friendly methods for hydrazide synthesis have been developed. These protocols aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. One notable technique is the solvent-free synthesis of hydrazides accomplished by grinding a carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net This method is highly efficient, avoids the use of organic solvents, and simplifies product isolation. researchgate.net

Another green approach involves using water as a reaction solvent, which is a safe, non-toxic, and inexpensive alternative to traditional organic solvents. chemmethod.com The use of reusable organocatalysts, such as L-proline, also contributes to more sustainable synthetic processes by allowing for mild reaction conditions and easy catalyst recovery. mdpi.com Furthermore, the development of solid-phase synthesis techniques for peptide hydrazides is paving the way for reduced solvent consumption and the use of greener reagents. nih.gov

Photocatalysis, which utilizes light to drive chemical reactions, offers novel pathways for the synthesis and derivatization of hydrazides under mild conditions. A sunlight-promoted synthesis of aryl hydrazides has been achieved using a decatungstate photocatalyst, which facilitates the acylation of azo compounds at room temperature. researchgate.net

Visible light photocatalysis can also be employed for the selective transformation of the hydrazide group. For example, a method using a ruthenium(II) complex as a photocatalyst can induce the cleavage of the N-N bond in N,N-disubstituted hydrazides. nih.govresearchgate.net This transformation allows for the generation of amides from hydrazides, demonstrating a powerful tool for the selective derivatization and functionalization of the core hydrazide structure under exceptionally mild conditions. nih.gov

Synthesis of Key Derivatives and Analogues of this compound

The inherent reactivity of the hydrazide functional group in this compound allows for its facile conversion into a variety of important chemical entities. The nucleophilic nitrogen of the hydrazide readily participates in condensation reactions and can act as a potent ligand for metal ions, while also serving as a key building block for the assembly of five-membered heterocyclic systems.

Hydrazone Formation from Aldehydes and Ketones

The condensation reaction between hydrazides and carbonyl compounds, such as aldehydes and ketones, is a fundamental and widely utilized transformation for the synthesis of hydrazones. wikipedia.orgquimicaorganica.org This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O hydrazone linkage. wikipedia.org These reactions are often catalyzed by a small amount of acid. nih.gov

A notable example is the synthesis of 4-fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide. This compound was prepared as a cream solid with a yield of 79.66% and a melting point of 223–225°C. nih.gov The reaction involves the condensation of 4-fluorobenzohydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde.

The versatility of this synthetic route allows for the incorporation of a wide range of aldehyde and ketone substrates, leading to a diverse library of hydrazone derivatives. The specific reaction conditions, such as the choice of solvent and catalyst, can be optimized to achieve high yields and purity of the desired products.

Table 1: Synthesis of Hydrazone Derivatives of 4-Fluorobenzohydrazide

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Yield (%) | Melting Point (°C) | Reference |

| 4-hydroxy-3,5-dimethoxybenzaldehyde | 4-fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 79.66 | 223–225 | nih.gov |

Note: This table is based on available specific data for derivatives of 4-fluorobenzohydrazide. Further research would be required to populate it with derivatives specifically from this compound.

Metal Complexation Strategies utilizing this compound as a Ligand

Hydrazones derived from 4-fluorobenzohydrazide are effective ligands for the formation of coordination complexes with various transition metals. The presence of multiple donor atoms, including the azomethine nitrogen and the carbonyl oxygen, allows these ligands to chelate with metal ions, forming stable complexes with diverse geometries. rsc.orgmostwiedzy.pl The coordination chemistry of these ligands is an active area of research, with studies exploring the synthesis and characterization of complexes with metals such as copper(II), zinc(II), and mercury(II). rsc.orgnih.govnih.gov

For instance, the reaction of N,N'-(cyclohexane-1,2-diylidene)bis(4-fluorobenzohydrazide) with zinc chloride and mercury(II) chloride has been shown to produce neutral coordination complexes. nih.gov The resulting zinc(II) complex, [ZnCl2(C20H18F2N4O2)], adopts a tetrahedral geometry, while the mercury(II) complex, [HgCl2(C20H18F2N4O2)], exhibits an octahedral structure. nih.gov This demonstrates the flexibility of the ligand in accommodating different metal ion coordination preferences.

The synthesis of these metal complexes typically involves the reaction of the hydrazone ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to control the nuclearity and geometry of the final complex.

Table 2: Metal Complexes with Ligands Derived from 4-Fluorobenzohydrazide

| Metal Ion | Ligand | Complex Formula | Geometry | Reference |

| Zinc(II) | N,N'-(cyclohexane-1,2-diylidene)bis(4-fluorobenzohydrazide) | [ZnCl2(C20H18F2N4O2)] | Tetrahedral | nih.gov |

| Mercury(II) | N,N'-(cyclohexane-1,2-diylidene)bis(4-fluorobenzohydrazide) | [HgCl2(C20H18F2N4O2)] | Octahedral | nih.gov |

| Copper(II) | 4-fluorophenoxyacetic acid hydrazide and 1,10-phenanthroline | [Cu(4-fh)(phen)(ClO4)2] | Not specified | nih.gov |

Note: This table includes complexes with ligands derived from 4-fluorobenzohydrazide. Specific data for complexes with this compound would require further investigation.

Formation of Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles)

The hydrazide functionality of this compound is a key precursor for the synthesis of five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are of significant interest due to their presence in a wide range of biologically active compounds. nih.govjchemrev.comdeepdyve.com

1,3,4-Oxadiazoles: A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.gov Alternatively, the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, yields 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com This method is widely applicable and provides a straightforward route to this class of compounds. jchemrev.com Another approach involves the oxidative cyclization of N-acylhydrazones using various reagents. nih.gov

For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by reacting hydrazides with β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorus oxychloride. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be accomplished through several routes starting from hydrazides. A prevalent method involves the reaction of hydrazides with various nitrogen-containing reagents. For instance, the reaction of ester ethoxycarbonylhydrazones with primary amines can yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. deepdyve.com A straightforward approach involves heating a mixture of a hydrazide and formamide, which can proceed under microwave irradiation without a catalyst. organic-chemistry.org

The synthesis of 4-amino-1,2,4-triazoles can be achieved from the corresponding hydrazide, which can then be further functionalized. For example, condensation with an appropriate aldehyde or ketone can lead to the formation of a Schiff base. chemmethod.com

Table 3: General Synthetic Routes to Heterocyclic Derivatives from Hydrazides

| Heterocycle | General Method | Key Reagents | Reference |

| 1,3,4-Oxadiazole-2-thiol | Reaction of acylhydrazide with carbon disulfide | CS2, basic alcohol | jchemrev.com |

| 1,3,4-Oxadiazole | Cyclodehydration of 1,2-diacylhydrazine | Dehydrating agents (e.g., POCl3) | nih.gov |

| 1,2,4-Triazole | Reaction of hydrazide with formamide | Formamide | organic-chemistry.org |

| 1,2,4-Triazol-3-one | Reaction of ester ethoxycarbonylhydrazone with primary amine | Primary amine | deepdyve.com |

Note: This table outlines general methods applicable to hydrazides. Specific application to this compound would require dedicated synthetic studies.

Advanced Spectroscopic Characterization and Structural Investigations

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a definitive assignment of the proton and carbon frameworks of 4-Fluoro-N-methylbenzohydrazide can be achieved.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the hydrogen atoms within the molecule. The aromatic protons on the fluoro-substituted benzene (B151609) ring typically exhibit distinct coupling patterns. The protons ortho to the fluorine atom are expected to show coupling to fluorine, in addition to the ortho and meta couplings with adjacent aromatic protons. The N-methyl group protons would appear as a singlet, while the N-H protons would also present as singlets, with their chemical shifts potentially influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to F) | 7.10 - 7.20 | Doublet of doublets |

| Aromatic CH (ortho to C=O) | 7.80 - 7.90 | Doublet of doublets |

| N-CH₃ | 3.20 - 3.40 | Singlet |

| NH | 4.50 - 5.00 | Singlet (broad) |

| CONH | 8.50 - 9.00 | Singlet (broad) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the spectra of fluorinated aromatic compounds. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-F | 162 - 166 (with large ¹JCF) |

| Aromatic C (ortho to F) | 115 - 118 (with ²JCF) |

| Aromatic C (ortho to C=O) | 129 - 132 (with ³JCF) |

| Aromatic C (ipso) | 130 - 133 |

| N-CH₃ | 30 - 35 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule, particularly around the amide and hydrazide bonds.

Currently, no specific experimental data from these 2D NMR techniques for this compound are available in the public domain based on the conducted searches.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C=O, C-N, and C-F functional groups. The N-H stretching vibrations of the hydrazide moiety would appear as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band typically found around 1640-1680 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1250-1000 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum. The C=O and C-F stretching vibrations are also typically Raman active. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum compared to the antisymmetric ones.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, including details on its absorption maxima (λmax) and molar absorptivity, are not available in the surveyed scientific literature. This analysis is crucial for understanding the electronic transitions within the molecule's chromophoric system, which consists of the fluorinated benzene ring and the carbonyl group of the hydrazide moiety. Without experimental spectra, a definitive analysis of its chromophores cannot be conducted.

Photoluminescent Properties of Metal Complexes

The study of metal complexes is essential for understanding the potential luminescent properties of a ligand. When organic molecules like hydrazides coordinate to metal ions, they can form complexes that exhibit unique photoluminescence. rsc.orgnih.gov The nature of the metal center and the ligand structure dictates the photophysical properties of these complexes, such as quantum yields and emission lifetimes. rsc.orgnih.govmdpi.com The introduction of fluorine atoms into a ligand's structure can, in some cases, enhance the luminescence quantum yields of the resulting metal complexes. mdpi.comnih.gov However, there are no specific studies reporting the synthesis or photoluminescent characterization of metal complexes formed with this compound as a ligand.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Determination

While the molecular weight of this compound is established as 168.17 g/mol , corresponding to its molecular formula C₈H₉FN₂O, detailed experimental mass spectra and fragmentation analyses are not publicly documented.

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. researchgate.netuni-saarland.de In a typical electron ionization mass spectrometer, a molecule is ionized to form a molecular ion (M+•), which may then break down into smaller, charged fragments. uni-saarland.delibretexts.org The pattern of these fragments is characteristic of the molecule's structure.

For a molecule like this compound, fragmentation would likely occur at the weaker bonds, such as the C-N and N-N bonds of the hydrazide group. libretexts.orgyoutube.com Key fragments would likely include ions corresponding to the 4-fluorobenzoyl cation (m/z 123) and other smaller fragments resulting from the loss of groups like -NHCH₃. However, without access to an actual mass spectrum, a definitive determination of the fragmentation pathway is not possible.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Analysis

A definitive analysis of the solid-state structure of this compound using Single Crystal X-ray Diffraction (SCXRD) has not been reported. This technique provides precise information on the crystal system, space group, bond lengths, bond angles, and dihedral angles of a compound in its crystalline form.

Crystal System and Space Group Characterization

No published crystallographic data exists for this compound. Therefore, its crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, are unknown. For comparison, structurally related but different molecules, such as N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, have been reported to crystallize in the triclinic system. nih.gov Another related compound, (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide, crystallizes in the orthorhombic system with the space group Pbca. nih.govresearchgate.net

Analysis of Bond Geometries and Dihedral Angles

Without an SCXRD structure, a detailed analysis of the precise bond lengths, bond angles, and dihedral angles of this compound is not possible. Such data would provide valuable insights into the molecule's conformation, including the planarity of the benzoylhydrazide group and the orientation of the methyl group. For instance, in the related compound N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, the dihedral angle between its two aromatic rings is 10.15 (3)°. nih.gov This type of specific geometric information is currently unavailable for this compound.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The specific crystal structure and detailed quantitative data on the intermolecular interactions of this compound are not publicly available in the reviewed scientific literature. However, analysis of closely related fluorinated benzohydrazide (B10538) derivatives provides significant insight into the types of non-covalent interactions that likely govern the crystal packing of this compound. The primary forces expected to dictate its solid-state architecture are hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding:

In analogous structures, hydrogen bonds involving the hydrazide moiety are the most prominent and structurally defining interactions. For instance, in the crystal structure of (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide, molecules are linked by N—H⋯O hydrogen bonds, forming C(4) chains that extend along the b-axis. nih.gov This type of interaction, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen atom as an acceptor, is a classic and robust motif in hydrazide chemistry.

A more complex derivative, N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, exhibits a network of both intermolecular N—H⋯O and O—H⋯O hydrogen bonds that stabilize its crystal structure. nih.gov Furthermore, this compound also displays an intramolecular N—H⋯O hydrogen bond. nih.gov In another related compound, 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide, the molecules in the crystal are linked by N—H⋯O and N—H⋯S hydrogen bonds, which generate sheets in the (001) plane. researchgate.net This structure also features weak C—H⋯O and C—H⋯F interactions, as well as an intramolecular N—H⋯O hydrogen bond that creates an S(6) ring motif. researchgate.net

Based on these examples, it is highly probable that this compound molecules would be linked in the solid state by intermolecular N—H⋯O hydrogen bonds, with the N-H group of the hydrazide acting as the donor and the carbonyl oxygen as the acceptor. The presence of the methyl group on one of the nitrogen atoms means there is one primary N-H donor per molecule, which would likely participate in forming chains or dimers.

Interactive Table of Hydrogen Bond Data in Related Compounds:

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide nih.gov | N2—H2···O1 | 0.90(1) | 2.04(1) | 2.9322(17) | 169(2) | Chain |

| 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide researchgate.net | N—H···O | - | - | - | - | Sheet |

| 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide researchgate.net | N—H···S | - | - | - | - | Sheet |

| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide nih.gov | N—H···O | - | - | - | - | Stabilized Crystal Structure |

| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide nih.gov | O—H···O | - | - | - | - | Stabilized Crystal Structure |

D-H: Donor-Hydrogen, H···A: Hydrogen-Acceptor, D···A: Donor-Acceptor. Data for specific bond lengths and angles were only available for (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide.

π-π Stacking:

The presence of the fluorinated benzene ring in this compound makes π-π stacking interactions a key feature of its crystal packing. In the structure of N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, the molecules are packed with π–π stacking interactions characterized by mean interplanar distances of 3.339(2) Å and 3.357(3) Å in an offset face-to-face arrangement. nih.gov The dihedral angle between the two benzene rings in this molecule is 10.15(3)°. nih.gov

Given these precedents, the fluorobenzene (B45895) rings of this compound are expected to engage in π-π stacking. The electron-withdrawing nature of the fluorine atom can influence the quadrupole moment of the aromatic ring, potentially favoring offset or parallel-displaced stacking geometries to minimize electrostatic repulsion. These interactions would likely act in concert with the hydrogen bonding network to build a stable three-dimensional supramolecular assembly.

Interactive Table of π-π Stacking Data in a Related Compound:

| Compound Name | Interacting Rings | Mean Interplanar Distance (Å) | Dihedral Angle (°) | Stacking Style |

| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide nih.gov | Benzene rings | 3.339(2) and 3.357(3) | 10.15(3) | Offset face-to-face |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For hydrazide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are employed to find the minimum energy conformation. researchgate.net The process involves systematically altering the geometry of the molecule to find the arrangement with the lowest total energy.

In molecules with rotatable bonds, such as the C-N and N-N bonds in 4-Fluoro-N-methylbenzohydrazide, multiple conformers (spatial arrangements) can exist. Conformer analysis is performed to identify the most stable conformer, which is crucial as the molecular properties are highly dependent on its geometry. The optimized structure provides theoretical values for bond lengths and angles. For instance, in a related fluorinated benzohydrazide (B10538) crystal, a dominant intramolecular hydrogen bond (N-H···O) was identified, which significantly stabilizes the molecular conformation. researchgate.net The calculated bond lengths, such as the N-H bond, can be compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational model. researchgate.net

| Bond | Calculated (DFT) Bond Length (Å) | Experimental (XRD) Bond Length (Å) | Difference (Å) |

|---|---|---|---|

| N-H | 1.01 | 0.95 | 0.06 |

| C=O | 1.22 | 1.21 | 0.01 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. aimspress.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more reactive. chalcogen.ro These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)). nih.gov For hydrazone derivatives, the HOMO is often localized on the benzohydrazide moiety, while the LUMO may be distributed across the aromatic ring system. This distribution provides insights into the regions of the molecule most likely to participate in electron transfer processes. researchgate.net

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.50 | Electron-donating ability |

| ELUMO | -1.50 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.00 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, color-coded for interpretation.

Red regions indicate the most negative potential, representing areas rich in electrons that are susceptible to electrophilic attack. In benzohydrazide derivatives, these regions are typically found around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Blue regions indicate the most positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are often located around the hydrogen atoms, particularly the amide (N-H) proton. researchgate.net

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, which is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

DFT calculations can predict various spectroscopic properties, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. nih.gov Theoretical vibrational frequencies are calculated to help assign the experimental FT-IR and FT-Raman bands to specific molecular vibrations, such as stretching, bending, and torsional modes. Comparing the calculated spectra with experimental data serves as a further validation of the optimized molecular structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov The calculated maximum absorption wavelengths (λmax) can be compared with those obtained from experimental UV-Vis spectroscopy. researchgate.net Discrepancies between theoretical and experimental data are common but can often be accounted for by factors like solvent effects, which can also be modeled computationally. aimspress.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ekb.eg This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For a compound like this compound, which belongs to a class of molecules with known biological activities, molecular docking can be used to predict its interaction with various protein targets. researchgate.net The process involves placing the ligand (the hydrazide) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results are ranked based on the predicted binding energy, with lower energies indicating a more favorable interaction. nih.gov

Identification of Key Interacting Residues in Active Sites

Molecular docking simulations are a primary tool used to predict the binding conformation and affinity of a ligand to a protein. These simulations would place this compound into the active site of a target protein and score the different poses based on the calculated binding energy. The analysis of the most favorable binding pose would reveal the key interacting residues.

Illustrative Interacting Residues for a Hypothetical Protein Complex:

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Pi-Pi Stacking | Phe, Tyr, Trp, His |

| Halogen Bonding | Residues with electronegative atoms (e.g., backbone carbonyls) |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

For this compound, the fluorine atom could participate in halogen bonding or other electrostatic interactions. The carbonyl oxygen and the N-H groups of the hydrazide moiety are prime candidates for forming hydrogen bonds. The fluorinated benzene (B151609) ring can engage in pi-pi stacking with aromatic residues in the active site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides insights into the conformational changes and stability of the system in a more realistic, solvated environment.

The stability of a ligand-protein complex is a key determinant of the ligand's efficacy. MD simulations can assess this stability by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds identified in docking studies, can be tracked throughout the simulation to confirm their importance in maintaining the bound state.

Illustrative MD Simulation Stability Metrics:

| Metric | Description | Favorable Outcome for Stability |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | Low and stable value over time. |

| RMSD of Protein Backbone | Root-mean-square deviation of the protein's C-alpha atoms. | Low and stable value, indicating no major conformational changes. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for key hydrogen bonds. |

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. While a crystal structure for this compound is not available in the searched literature, the principles of Hirshfeld analysis can be described based on studies of similar fluorinated organic compounds. researchgate.netnih.govresearchgate.netnih.gov

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

| Contact Type | Percentage Contribution (Illustrative) |

| H···H | 40% |

| O···H/H···O | 25% |

| C···H/H···C | 15% |

| F···H/H···F | 10% |

| N···H/H···N | 5% |

| Other | 5% |

For this compound, one would expect significant contributions from H···H, O···H, and C···H contacts. The presence of the fluorine atom would also result in F···H contacts, providing insight into the role of the fluorine substituent in the crystal packing.

Biological Activity Profiling

Anticancer Activity Investigations

Derivatives of benzohydrazide (B10538), particularly those with fluoro substitutions, have been a focal point of anticancer research. These investigations have unveiled their potential to inhibit cancer cell growth through various mechanisms.

Antiproliferative Efficacy against Various Cancer Cell Lines

The antiproliferative effects of benzohydrazide derivatives have been evaluated against a range of cancer cell lines. For instance, a series of indenopyrimidine-2,5-dione analogs, which share structural similarities, were tested for their antiproliferative activities against breast cancer MCF-7 (ER+) and MDA-MB-231 (ER-) cells. nih.gov Some of these compounds showed high activity against MCF-7 cells while being non-toxic to non-cancerous HEK-293 cells. nih.gov

In studies on triple-negative breast cancer (TNBC), the MDA-MB-231 cell line is a common model. While direct data on 4-Fluoro-N-methylbenzohydrazide is limited, related structures have shown activity. For example, tamoxifen (B1202) treatment has been shown to induce a G1 phase arrest in MDA-MB-231 cells. nih.gov Furthermore, MDA-MB-231 cells have been shown to be relatively resistant to tamoxifen compared to MCF-7 cells. researchgate.net The generation of MDA-MB-231 cell line variants with reduced susceptibility to certain lytic peptides has been described, and these resistant cells surprisingly showed increased chemosensitivity to drugs like tamoxifen. mdpi.com

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of benzohydrazide-related compounds often involves the induction of cell cycle arrest and apoptosis. For example, a fluorinated benzothiazole (B30560) analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been shown to induce DNA damage and cell cycle arrest in MCF-7 breast cancer cells. nih.gov This effect was found to be dependent on a functional Aryl hydrocarbon Receptor (AhR) signaling pathway. nih.gov

Lead nitrate, while not a benzohydrazide, has been shown to induce cell cycle arrest at the G0/G1 checkpoint and trigger apoptosis in human leukemia cells, a mechanism that is also explored for novel anticancer compounds. nih.gov In studies with tamoxifen on breast cancer cells, the drug was found to arrest the cell cycle in the S phase for MCF7 cells and in the G1 phase for MDA-MB-231 cells, ultimately inhibiting tumor growth. nih.gov

Specific Protein Target Inhibition

The molecular mechanisms underlying the anticancer effects of these compounds often involve the inhibition of specific protein targets crucial for cancer cell survival and proliferation.

PLK1 and EGFR Inhibition: Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its inhibition can lead to the destabilization of the Epidermal Growth Factor Receptor (EGFR). nih.gov This suggests a potential synergistic effect when combining PLK1 and EGFR inhibitors. nih.gov The inhibition of PLK1 has been shown to decrease the levels of mutant EGFR protein, independent of cell cycle arrest. researchgate.net

Microtubule Destabilization: Some benzimidazole (B57391) derivatives, which are structurally related to benzohydrazides, are known to act as microtubule-destabilizing agents. nih.gov However, not all benzimidazole derivatives share this mechanism, with some even exhibiting microtubule-stabilizing activity. nih.gov A specific PLK1 inhibitor has been found to suppress microtubule dynamics in MCF-7 cells, indicating a role for PLK1 in regulating microtubules. nih.govresearchgate.net

EGFR Inhibition: Benzohydrazide derivatives have been designed and evaluated as potential EGFR kinase inhibitors. nih.gov The inhibition of EGFR is a well-established strategy in cancer therapy, as it can block downstream signaling pathways that promote cell proliferation and survival. researchgate.net

Antimicrobial Efficacy Assessments

In addition to anticancer properties, the benzohydrazide scaffold is prominent in the development of new antimicrobial agents.

Antibacterial Activity

The antibacterial potential of fluorinated benzohydrazide derivatives has been investigated against various bacterial species.

Bacillus subtilis and Staphylococcus aureus: A series of norephedrine-based Schiff bases were evaluated for their antibacterial activity against Bacillus subtilis and Staphylococcus aureus, among other bacteria. nih.gov

Escherichia coli and Pseudomonas fluorescence: Schiff base derivatives of 4-methylbenzohydrazide (B1294431) have demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov

Mycobacterium tuberculosis: A class of 6-Fluorophenylbenzohydrazides has been identified as potent inhibitors of Mycobacterium tuberculosis growth. nih.gov These compounds are believed to act by altering the tryptophan biosynthesis pathway in the bacteria. nih.gov Several new benzohydrazides within this class showed significant activity against M. tuberculosis with low cytotoxicity. nih.gov Additionally, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases have also exhibited promising anti-tubercular activity against both sensitive and multi-drug-resistant strains of M. tuberculosis. nih.gov

Antifungal Activity

The antifungal properties of compounds related to this compound have also been explored.

Cryptococcus neoformans and Candida albicans: While direct studies on this compound are not available, human cerebrospinal fluid has been shown to have fungistatic activity against Cryptococcus neoformans and Candida species. nih.gov This highlights the ongoing search for novel antifungal agents. The administration of C. albicans, C. neoformans, or Aspergillus fumigatus into mice has been shown to induce an antifungal activity in their serum.

Aspergillus flavus and Aspergillus niger: Plant-derived natural compounds and essential oils have demonstrated potential in combating Aspergillus flavus. Silver nanoparticles synthesized from the marine fungus Aspergillus flavus have also shown antimicrobial properties.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes has been a subject of scientific investigation, particularly in the context of viral diseases and metabolic conditions.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for the virus's replication and is a key target for antiviral drug development. nih.gov Research has explored the potential of various compounds to inhibit this enzyme.

Notably, a class of inhibitors containing a 4-fluorobenzothiazole moiety has demonstrated significant potency against SARS-CoV-2 Mpro. Two such small molecules, TKB245 and TKB248, have been identified as specific inhibitors of the enzymatic activity of Mpro. nih.gov These compounds have been shown to be more potent in blocking the infectivity and replication of various SARS-CoV-2 strains in cell-based assays compared to other known antivirals like nirmatrelvir, molnupiravir, and ensitrelvir. nih.gov

Structural analysis through X-ray crystallography has revealed that these inhibitors bind to the active-site cavity of Mpro, forming a covalent bond with the catalytic cysteine residue (Cys-145). nih.gov The 4-fluoro group of the benzothiazole moiety is oriented towards the solvent. nih.gov Furthermore, native mass spectrometric analysis indicates that these compounds bind to the dimeric form of Mpro, seemingly promoting its dimerization. nih.gov

The design and synthesis of these inhibitors have been guided by structure-activity relationship (SAR) studies, which have involved creating hybrid molecules of previously developed Mpro inhibitors combined with nirmatrelvir. tmd.ac.jp These studies underscore the potential of compounds like TKB245 and TKB248 as lead candidates for the development of new COVID-19 therapeutics. nih.govtmd.ac.jp

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout. Research has shown that various compounds, including cinnamic acid derivatives and cytokinins, can inhibit xanthine oxidase. nih.govnih.gov For instance, 4-nitrocinnamic acid has been identified as a potent inhibitor of xanthine oxidase with an IC50 value of 23.02 ± 0.12 μmol/L. nih.gov While direct studies on this compound's effect on xanthine oxidase are not detailed in the provided results, the inhibition of this enzyme by structurally related compounds highlights a potential area for future investigation.

Other Pharmacological Activities

Beyond enzyme inhibition, derivatives of this compound have been investigated for a range of other pharmacological effects.

Structure Activity Relationship Sar Investigations

Influence of the 4-Fluoro Substituent on Potency and Selectivity

The introduction of a fluorine atom at the 4-position (para-position) of the benzene (B151609) ring in benzohydrazide (B10538) derivatives can significantly modulate their pharmacological properties. Fluorine's unique characteristics, including its small atomic radius, high electronegativity, and ability to form strong carbon-fluorine bonds, often lead to enhanced potency and selectivity. nih.gov The strategic placement of a fluoro group can alter the molecule's electronic distribution, lipophilicity, and metabolic stability, which in turn affects its interaction with biological targets. nih.gov

For instance, in studies of related compounds, the presence of a 4-fluoro substituent on a benzothiazole (B30560) ring was shown to enhance anticancer activity. nih.gov Specifically, 4-fluoro substituted aminobenzothiazole conjugates demonstrated potent and selective antitumor effects against various human cancer cell lines. nih.gov This suggests that the 4-fluoro group can contribute favorably to the compound's binding affinity and efficacy.

In the context of enzyme inhibition, the electronic nature of the substituent at the 4-position is crucial. Research on 4-(Trifluoromethyl)benzohydrazide hydrazones, which also feature a fluorine-containing group, revealed that potent inhibition of acetylcholinesterase (AChE) was achieved with electron-withdrawing groups at the 4-position of the benzylidene moiety. nih.gov Conversely, electron-donating groups at the same position were found to be unfavorable for activity. nih.gov This highlights the importance of the electronic effect of the 4-substituent in determining the inhibitory potency.

However, the effect of a fluoro substituent can be target-dependent. In studies on 4-aminoquinolines, 7-fluoro derivatives were found to be less active against both chloroquine-susceptible and -resistant Plasmodium falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts. nih.gov This indicates that while fluorine substitution can be beneficial, its impact on potency and selectivity is highly specific to the molecular scaffold and the biological target .

Impact of N-Methylation on Receptor Binding, Bioavailability, and Efficacy

The presence of an N-methyl group can impact the molecule's conformation and hydrogen bonding capabilities. The hydrazide-hydrazone scaffold (–CO–NH–N=C–) is known for its diverse biological activities, and modifications to this core structure are central to SAR studies. nih.gov The introduction of a methyl group on the nitrogen can alter the molecule's ability to act as a hydrogen bond donor, which may change its binding mode within a receptor's active site.

Furthermore, N-methylation can influence a compound's physicochemical properties, such as lipophilicity and pKa. These changes can have a significant effect on its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its bioavailability. For example, in a study of benzhydrazide derivatives as potential EGFR kinase inhibitors, various modifications to the core structure were evaluated for their impact on antiproliferative activity. While this study did not specifically isolate the effect of N-methylation, it underscores the importance of substitutions on the hydrazide backbone in achieving potent biological activity. nih.gov

Effects of Diverse Substituents on the Aromatic Ring and Hydrazone Moiety

The biological activity of benzohydrazide derivatives can be finely tuned by introducing a variety of substituents on both the aromatic ring and the hydrazone moiety. These modifications can alter the compound's steric, electronic, and lipophilic properties, leading to significant changes in their interaction with biological targets.

Substituents on the Aromatic Ring:

The nature and position of substituents on the benzene ring play a pivotal role in determining the compound's efficacy. Studies have consistently shown that electron-withdrawing groups can have a different impact than electron-donating groups. For example, in a series of trimethoxybenzoylhydrazones, the presence of an electron-withdrawing nitro group on the aldehyde-derived ring, as opposed to an electron-donating methyl group, significantly affected the compound's chemical and structural properties. beilstein-journals.orgnih.gov

In the context of cholinesterase inhibitors, the presence of an electronegative substituent at the 4-position of the benzylidene ring, such as a nitro group or a second trifluoromethyl group, improved inhibitory potency. nih.gov Conversely, electron-donating substituents like methyl or methoxy (B1213986) groups at the same position were unfavorable for activity. nih.gov

Substituents on the Hydrazone Moiety:

Modifications to the hydrazone portion of the molecule are also critical for biological activity. The hydrazide-hydrazone scaffold is a key pharmacophore in many biologically active compounds. thepharmajournal.com The nature of the group attached to the hydrazone nitrogen can influence the compound's conformational flexibility and its ability to form crucial interactions with target proteins.

In the development of EGFR kinase inhibitors, a series of benzohydrazide derivatives with dihydropyrazole moieties were synthesized. nih.govmdpi.com The variation in substituents on the dihydropyrazole ring led to a range of antiproliferative activities, with one compound (H20) exhibiting particularly potent inhibition of EGFR and significant cytotoxicity against several cancer cell lines. nih.govmdpi.com This highlights how complex heterocyclic systems attached to the hydrazide core can be optimized to achieve high potency.

The following table summarizes the effects of different substituents on the biological activity of benzohydrazide-related structures based on findings from various studies.

| Compound Series | Substituent | Position | Effect on Activity | Reference |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | -NO2, -CF3 | 4-position of benzylidene ring | Improved AChE inhibition | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | -CH3, -OCH3 | 4-position of benzylidene ring | Unfavorable for AChE inhibition | nih.gov |

| Trimethoxybenzoylhydrazones | -NO2 (electron-withdrawing) | Aldehyde-derived ring | Stronger intramolecular H-bond | beilstein-journals.orgnih.gov |

| Trimethoxybenzoylhydrazones | -CH3 (electron-donating) | Aldehyde-derived ring | Weaker intramolecular H-bond | beilstein-journals.orgnih.gov |

| Benzohydrazide-dihydropyrazole hybrids | Various on dihydropyrazole | Hydrazone moiety | Modulated EGFR inhibition and antiproliferative activity | nih.govmdpi.com |

Correlation between Electronic and Steric Properties and Biological Outcomes

The biological activity of benzohydrazide derivatives is intrinsically linked to their electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies often aim to establish a mathematical correlation between these physicochemical descriptors and the observed biological outcomes. nih.gov

Electronic Properties:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence a molecule's reactivity and its ability to interact with biological targets. nih.gov Electron-withdrawing groups, such as halogens (like the 4-fluoro substituent), nitro groups, or trifluoromethyl groups, can alter the charge distribution across the molecule. This can affect pKa, hydrogen bonding capacity, and the strength of interactions with receptor sites. nih.govbeilstein-journals.orgnih.gov

For instance, research on trimethoxybenzoylhydrazones demonstrated that an electron-withdrawing nitro group strengthened an intramolecular hydrogen bond compared to an electron-donating methyl group. beilstein-journals.orgnih.gov In another study on cholinesterase inhibitors, the potency was enhanced by electron-withdrawing substituents at the 4-position of the benzylidene ring, indicating that a lower electron density in that region is favorable for activity. nih.gov

Steric Properties:

Steric factors, which relate to the size and shape of the molecule and its substituents, are also critical determinants of biological activity. nih.gov The substituents must fit within the binding pocket of the target protein without causing steric hindrance. The size and conformation of the molecule can dictate its ability to adopt the correct orientation for optimal binding.

The following table provides examples of how electronic and steric properties of substituents in benzohydrazide-related structures correlate with their biological effects.

| Property | Substituent Type | General Biological Outcome | Example | Reference |

| Electronic | Electron-withdrawing (-F, -NO2, -CF3) | Often enhances potency by modifying charge distribution and binding interactions. | Improved AChE inhibition with -NO2 or -CF3 at the 4-position of the benzylidene ring. | nih.gov |

| Electronic | Electron-donating (-CH3, -OCH3) | Can be unfavorable for activity depending on the target. | Decreased AChE inhibition with -CH3 or -OCH3 at the 4-position of the benzylidene ring. | nih.gov |

| Steric | Bulky groups | Can either enhance or decrease activity depending on the size and shape of the receptor's binding pocket. | The introduction of a dihydropyrazole moiety in benzohydrazide derivatives led to potent EGFR inhibitors, suggesting a good fit in the active site. | nih.govmdpi.com |

| Steric | Small groups (e.g., -F) | Can provide favorable interactions without causing steric clash, potentially improving binding affinity. | The small size of fluorine allows it to be well-tolerated in many binding sites. | nih.gov |

Mechanistic Investigations

Elucidation of Biological Mechanisms of Action

The biological activity of a compound is intrinsically linked to its molecular structure. The presence of a fluorinated benzene (B151609) ring and a hydrazide moiety in 4-Fluoro-N-methylbenzohydrazide suggests potential for various biological interactions.

The initial step in understanding the biological role of a compound like this compound would be to identify its molecular targets within a biological system. This process is critical for validating its therapeutic potential. Techniques such as Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools for target validation. jocpr.com PROTACs can induce the degradation of a specific protein of interest, providing a direct link between the protein's knockdown and a physiological effect. jocpr.com While no specific targets for this compound have been reported, its structural elements could suggest interactions with a range of enzymes or receptors.

Once a target is identified, the subsequent step involves analyzing the cellular pathways that are modulated by the compound's interaction with its target. This can lead to the identification of biomarkers, which are measurable indicators of a biological state or condition. For instance, if this compound were to interact with a key signaling protein, pathway analysis would reveal upstream and downstream effects, and changes in the phosphorylation state of certain proteins could serve as biomarkers.

The binding of a ligand to its protein target is a dynamic process. Understanding these dynamics is crucial for optimizing drug efficacy. Techniques like mass spectrometry and molecular dynamics simulations are instrumental in studying these interactions. nih.govrsc.org These methods can reveal conformational changes in the protein upon ligand binding, the specific amino acid residues involved in the interaction, and the stability of the ligand-protein complex. nih.govrsc.org For this compound, the fluorine atom could engage in specific interactions, such as hydrogen bonding or halogen bonding, with the protein's active site, while the methyl group could influence binding affinity through hydrophobic interactions.

Chemical Reaction Mechanistic Studies

The chemical reactivity of this compound, particularly its potential role in catalysis, warrants detailed mechanistic investigation.

Photocatalysis often involves single-electron transfer (SET) processes, where a photocatalyst, upon light absorption, initiates a chemical reaction by donating or accepting an electron. The feasibility of a compound to participate in SET can be predicted by its electrochemical properties. While there is no specific research on this compound in this context, hydrazide derivatives can be susceptible to oxidation, suggesting they could potentially act as electron donors in a photocatalytic cycle.

Benzohydrazide (B10538) derivatives are known to form stable complexes with various metal ions. These metal complexes can exhibit catalytic activity. The elucidation of the catalytic cycle is essential to understand the catalyst's mode of action, stability, and efficiency. This involves identifying the active catalytic species, intermediate steps, and the regeneration of the catalyst. For a hypothetical metal complex of this compound, the catalytic cycle would likely involve the coordination of substrates to the metal center, followed by one or more transformative steps, and finally, the release of the product and regeneration of the catalyst. The electronic properties of the 4-fluoro- (B1141089) and N-methyl substituents would influence the electron density at the metal center, thereby modulating its catalytic activity.

Detailed Kinetic and Thermodynamic Analyses of Key Reactions

Due to the lack of specific studies on this compound, no data tables for kinetic and thermodynamic parameters can be provided at this time. Future research in this area would be invaluable to the scientific community.

Advanced Applications

Catalytic Applications of 4-Fluoro-N-methylbenzohydrazide Derived Metal Complexes

Metal complexes derived from hydrazide ligands, including those structurally related to this compound, have garnered attention for their catalytic prowess. The coordination of the hydrazide moiety to a metal center can create a catalytically active site for a variety of chemical transformations.

While direct catalytic studies on metal complexes of this compound are not extensively documented, research on closely related structures provides significant insights into their potential. A notable example is the catalytic activity of a dioxidomolybdenum(VI) complex derived from a Schiff base of a related compound, 4-fluoro-N'-(2-hydroxylbenzylidene) benzohydrazide (B10538) . This complex has demonstrated effectiveness as a catalyst in the epoxidation of olefins, a crucial reaction in industrial and academic chemistry for the synthesis of valuable intermediates. uni-kl.demdpi.com

In a specific study, this dioxidomolybdenum(VI) complex, coordinated with an ethanol molecule, was synthesized and characterized. mdpi.com Its catalytic performance was evaluated in the epoxidation of styrene, using tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂) as oxidants. The complex showed high efficiency in converting styrene to its corresponding epoxide, styrene oxide, which is a key intermediate in the production of various organic products. mdpi.com Molybdenum complexes, in general, are known to be effective catalysts for epoxidation reactions. nih.govorganic-chemistry.org

The research findings indicated that the catalyst efficiently converted styrene, with the yield of styrene oxide being a key metric of its performance. The results underscore the potential of metal complexes derived from fluorinated benzohydrazides in catalytic oxidation reactions.

Table 1: Catalytic Epoxidation of Styrene

| Oxidant | Conversion of Styrene (%) | Selectivity for Styrene Oxide (%) | Yield of Styrene Oxide (%) | Reaction Time (h) |

| TBHP | 91 | 95 | 86 | 6 |

| H₂O₂ | 82 | 92 | 75 | 8 |

Data derived from studies on a dioxidomolybdenum(VI) complex of 4-fluoro-N'-(2-hydroxylbenzylidene) benzohydrazide. mdpi.com

Currently, there is a lack of specific research in the available scientific literature detailing the application of this compound derived metal complexes in photocatalytic Hydrogen Evolution Reactions (HER). While the broader field of coordination chemistry is actively exploring various metal complexes for photocatalytic water splitting to produce hydrogen, specific studies involving this particular ligand are yet to be reported.

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

This compound is recognized as a valuable fluorinated organic building block in synthetic chemistry. nih.govmdpi.com Organic building blocks are fundamental functionalized molecules used for the modular, bottom-up assembly of more complex molecular architectures, playing a crucial role in medicinal chemistry, organic synthesis, and materials science. mdpi.com The presence of the fluoro-, methyl-, and hydrazide moieties provides multiple reactive sites for further chemical transformations.

While specific multi-step syntheses commencing directly from this compound are not prominently detailed in the literature, the utility of its parent compound, 4-fluorobenzhydrazide (B1293378) , illustrates the synthetic potential of this class of molecules. For instance, 4-fluorobenzhydrazide has been used as a key starting material in the synthesis of N-heterocyclic compounds. It undergoes direct condensation with substituted 2,6-diphenylpiperidin-4-ones to form 4-fluoro-Nʹ-(substituted piperidines) benzohydrazides . scispace.com This reaction demonstrates its role as a crucial intermediate for constructing more complex molecules that incorporate a piperidine scaffold, a common motif in bioactive compounds. scispace.com The synthesis of such derivatives is of interest for developing new molecules with potential antioxidant properties. scispace.com This application highlights how the benzohydrazide structure serves as a platform for linking different molecular fragments, a fundamental concept in the synthesis of complex organic molecules.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Improved Efficacy and Selectivity

The rational design of new benzohydrazide (B10538) analogues is a cornerstone for developing next-generation therapeutic agents with enhanced potency and target specificity. The core of this process involves establishing a clear Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological activity. researchgate.net For benzohydrazide derivatives, this often involves the strategic modification of different parts of the molecule.

The synthesis of benzohydrazide derivatives, including hydrazones, is typically straightforward, often involving the condensation reaction between a hydrazide and a suitable aldehyde or ketone. derpharmachemica.comnih.gov This synthetic accessibility allows for the creation of large libraries of analogues for screening. researchgate.net

Key strategies in the rational design of benzohydrazide analogues include:

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the phenyl ring can dramatically influence biological activity. For example, the introduction of fluorine atoms is a common strategy in drug design, as its high electronegativity and small size can alter a molecule's metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov Studies on fluorinated benzoxazole (B165842) derivatives have demonstrated the impact of fluorine on antimicrobial activity. researchgate.net

Modification of the Hydrazone Moiety: For benzohydrazones (formed from benzohydrazides), the group attached to the imine carbon (C=N) is a critical determinant of activity. Integrating different heterocyclic rings or substituted aromatic moieties can lead to compounds with potent and selective inhibitory effects against various targets, such as epidermal growth factor receptor (EGFR). nih.govmdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a compound's pharmacokinetic profile or reduce toxicity. The hydrazide-hydrazone scaffold itself is considered a valuable pharmacophore that can be incorporated into more complex molecules to enhance interactions with biological targets. researchgate.net

Molecular modeling and docking studies are crucial tools in this design process, helping to predict how newly designed analogues will bind to their target proteins. derpharmachemica.comnih.govnih.gov For instance, docking studies on benzohydrazide derivatives have helped to rationalize their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org

Table 1: Examples of Structure-Activity Relationship (SAR) in Benzohydrazide Derivatives This table is illustrative and based on findings for the broader benzohydrazide class.

| Base Scaffold | Substitution/Modification | Target/Activity | Observed Effect | Reference(s) |

| Benzohydrazide-dihydropyrazole | Naphthalene ring and 3-chlorophenyl group on dihydropyrazole | EGFR Kinase / Anticancer | Potent inhibitory activity (IC₅₀ = 0.08 µM for EGFR) | nih.govmdpi.com |

| 4-(Trifluoromethyl)benzohydrazide | 4-(Trifluoromethyl)benzylidene group | Acetylcholinesterase (AChE) | Strongest inhibition of AChE within the tested series | nih.gov |

| 2-(Benzamido) benzohydrazide | 3-Hydroxybenzylidene group | AChE / BChE | Potent dual inhibition, comparable to standard drug Donepezil | rsc.org |

| Benzohydrazide-1,2,3-triazole | Unsubstituted benzylidene and 4-nitrobenzylidene groups | α-glucosidase | Significant inhibitory potency (IC₅₀ = 0.01-0.02 µM) | nih.gov |

Comprehensive In Vivo Efficacy and Safety Profiling for Therapeutic Leads

Once promising benzohydrazide analogues are identified through in vitro screening, comprehensive in vivo studies are essential to evaluate their efficacy and safety in a whole-organism context. These preclinical studies are critical for determining whether a compound has the potential to become a therapeutic lead. The benzohydrazide scaffold has been incorporated into molecules tested in various animal models for a range of diseases. nih.govthepharmajournal.com

Common in vivo assessments for benzohydrazide derivatives include:

Anti-inflammatory and Analgesic Activity: Several studies have reported the in vivo testing of hydrazide and hydrazone derivatives for their ability to reduce pain and inflammation. nih.gov For example, some derivatives have shown analgesic activity comparable to or better than reference drugs in writhing tests. nih.gov

Anticancer Efficacy: Derivatives showing potent antiproliferative activity in cell culture are advanced to animal models of cancer. ontosight.ai Studies have evaluated the ability of these compounds to inhibit tumor growth in vivo. thepharmajournal.com

Antimicrobial and Antifungal Activity: Compounds with significant in vitro activity against bacterial or fungal strains are tested in animal infection models to assess their ability to clear pathogens in a living system. derpharmachemica.com

Safety and Toxicity Profiling: A crucial component of in vivo testing is the assessment of a compound's safety. Cytotoxicity studies against normal cell lines are an initial step to ensure the compound is not broadly toxic. nih.govrsc.org Further in vivo studies investigate potential organ toxicity and help to establish a preliminary safety profile. researchgate.net Some synthesized benzohydrazide derivatives have shown high cell viability (over 80%) in cytotoxicity assays, suggesting they can be relatively safe for in vivo applications. nih.govresearchgate.net

Table 2: Illustrative In Vivo Studies on Benzohydrazide Derivatives This table is illustrative and based on findings for the broader benzohydrazide class.

| Compound Class | In Vivo Model | Activity Tested | Key Finding | Reference(s) |

| Hydrazide/Hydrazone Derivatives | Writhing test (mouse model) | Analgesic | Several compounds showed analgesic activity comparable or better than the reference drug. | nih.gov |